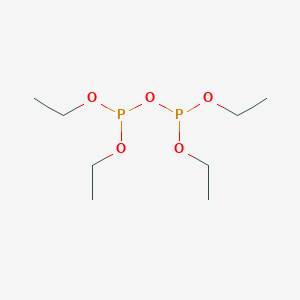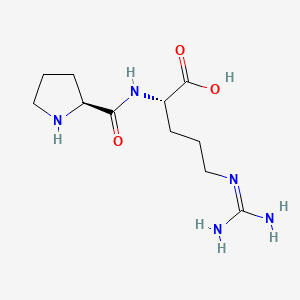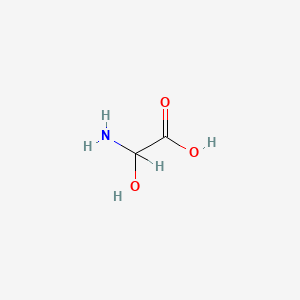
Tetraethyl pyrophosphite
Vue d'ensemble
Description
Tetraethyl pyrophosphite is an organic phosphorus compound . It is used as an insecticide, particularly for the control of aphids and red spider mites . It is also used in the preparation of diethyl fluorophosphonites and can be used as a reagent for peptide synthesis .
Synthesis Analysis
Tetraethyl pyrophosphite can be synthesized using ethyl iodide and silver salts to form esters in combination with pyrophosphate . Commercial routes to Tetraethyl pyrophosphite often use methods developed by Schrader, Woodstock, and Toy . Triethyl phosphate reacts with phosphorus oxychloride (Schrader-method) or phosphorus pentoxide (Woodstock-method) .Molecular Structure Analysis
The molecular formula of Tetraethyl pyrophosphite is C8H20O7P2 . The molecular weight is 290.1877 .Chemical Reactions Analysis
Tetraethyl pyrophosphite decomposes in water to nontoxic esters of phosphoric acids . It is also used in the preparation of diethyl fluorophosphonites .Physical And Chemical Properties Analysis
Tetraethyl pyrophosphite is a colorless oil that solidifies near room temperature . It is miscible with most organic solvents . Its density is 1.19 g/mL at 20°C .Applications De Recherche Scientifique
- TEPP serves as an effective insecticide against a wide range of pests, including aphids, mites, spiders, mealybugs, leafhoppers, lygus bugs, and thrips . Its widespread use in the U.S. stems from its efficacy and minimal environmental impact due to rapid breakdown.
- Notably, TEPP has been employed for controlling aphids and red spider mites .
- Myasthenia gravis, an autoimmune disease characterized by muscle weakness, has seen experimental treatment with TEPP. Administering TEPP can enhance muscle strength in affected individuals .
- Researchers utilize TEPP in the preparation of diethyl fluorophosphonites. These compounds find applications in peptide synthesis .
Insecticide Applications
Treatment for Myasthenia Gravis
Peptide Synthesis Reagent
Chemical Synthesis and Reactions
Safety Considerations
Mécanisme D'action
Target of Action
Tetraethyl pyrophosphite, also known as Tetraethyl pyrophosphate (TEPP), is an organophosphate compound . It is primarily used as an insecticide, targeting a variety of pests including aphids, mites, spiders, mealybugs, leafhoppers, lygus bugs, thrips, leafminers, and many others . The primary targets of TEPP are the nervous systems of these pests .
Mode of Action
TEPP works by inhibiting the activity of acetylcholinesterase, an enzyme that is crucial for nerve function in insects . By inhibiting this enzyme, TEPP disrupts the normal functioning of the nervous system, leading to the death of the pest .
Biochemical Pathways
The biochemical pathways affected by TEPP are those involved in nerve signal transmission. Acetylcholinesterase, the enzyme inhibited by TEPP, plays a key role in ending nerve impulses by breaking down the neurotransmitter acetylcholine . When this enzyme is inhibited, acetylcholine accumulates in the synapses, leading to continuous stimulation of the nerves and eventual exhaustion .
Pharmacokinetics
It is known that tepp is a colorless oil that solidifies near room temperature . It is miscible in water, which suggests that it can be readily absorbed and distributed in the body . The compound hydrolyzes rapidly, indicating that it is likely metabolized and excreted quickly .
Result of Action
The result of TEPP’s action is the disruption of normal nerve function in pests, leading to their death . In humans, TEPP is extremely poisonous, with toxic effects similar to those of parathion . It decomposes in water to nontoxic esters of phosphoric acids .
Action Environment
The action of TEPP can be influenced by environmental factors. For example, its effectiveness as an insecticide can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Furthermore, because TEPP hydrolyzes rapidly, its stability and efficacy can be reduced in environments with high water content .
Safety and Hazards
Orientations Futures
Tetraethyl pyrophosphite and other organophosphates are the most widely used pesticides in the U.S. due to their effectiveness and relatively small impact on the environment because this organophosphate breaks down so easily . It has also been used for treatment for myasthenia gravis, an autoimmune disease .
Propriétés
IUPAC Name |
diethoxyphosphanyl diethyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXABLXNTVBVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OP(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O5P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176034 | |
| Record name | Tetraethyl pyrophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21646-99-1 | |
| Record name | Diphosphorous acid, P,P,P′,P′-tetraethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl pyrophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl pyrophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl pyrophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















